molecular formula C21H25N5O4S B2563772 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1428348-80-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2563772
CAS No.: 1428348-80-4
M. Wt: 443.52
InChI Key: WNBABMDLWRTCOE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo-pyrimidinone core linked to a benzodioxole moiety via a thioacetamide bridge. The benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl) is a fused aromatic ring system with two oxygen atoms, which is often associated with enhanced metabolic stability and bioactivity in medicinal chemistry .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-6-(3-methylbutyl)-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-13(2)6-7-26-20(28)19-15(10-25(3)24-19)23-21(26)31-11-18(27)22-9-14-4-5-16-17(8-14)30-12-29-16/h4-5,8,10,13H,6-7,9,11-12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBABMDLWRTCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=NN(C=C2N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O4SC_{22}H_{25}N_{3}O_{4}S, with a molecular weight of approximately 425.5 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyrazolo[4,3-d]pyrimidine derivative, which are known for their diverse biological activities.

Structural Characteristics

ComponentDescription
Benzo[d][1,3]dioxole A fused aromatic system known for its antioxidant and anti-inflammatory properties.
Pyrazolo[4,3-d]pyrimidine A bicyclic structure that often exhibits antitumor and antimicrobial activities.
Thioacetamide Group Enhances the compound's reactivity and potential biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. The thioacetamide moiety may enhance binding affinity to target proteins involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo[4,3-d]pyrimidine core have been shown to significantly alter potency:

  • Substitution Patterns : Variations in substituents on the dioxole or pyrazolo rings can lead to increased or decreased activity.
  • Lipophilicity : The introduction of hydrophobic groups enhances membrane permeability and bioavailability.

Case Study 1: Anticancer Activity

In a study focused on a series of pyrazolo[4,3-d]pyrimidine derivatives, it was found that compounds with a benzo[d][1,3]dioxole substituent exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study reported an analogue displaying an IC50 value of 16.19 μM against HCT-116 cells .

Case Study 2: Antimicrobial Properties

Another study evaluated similar compounds for their antimicrobial activity against various bacterial strains. The results indicated that derivatives containing the dioxole moiety showed promising antibacterial effects, suggesting potential applications as antibacterial agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzodioxole Derivatives

Compound Core Structure Functional Groups Bioactivity
Target Compound Pyrazolo-pyrimidinone Thioacetamide, Benzodioxole Not reported (assumed kinase inhibition)
Verminoside Iridoid glycoside Caffeoyl, Catalpol Antioxidant, anti-inflammatory
Amphicoside Iridoid glycoside Vanilloyl, Catalpol Antioxidant

Pyrimidine and Thioacetamide Analogues

Thiazolo-pyrimidine derivatives, such as compounds 11a and 11b (), share the pyrimidine core and sulfur-containing linkages. For example, compound 11a (C20H10N4O3S) features a thiazolo[3,2-a]pyrimidine scaffold with a 2,4,6-trimethylbenzylidene substituent. Synthetic yields (~68% for 11a) and spectral data (e.g., IR peaks at 2,219 cm⁻¹ for CN groups) provide benchmarks for comparing synthetic feasibility and structural validation .

Table 2: Comparison of Pyrimidine-Based Analogues

Compound Core Structure Substituents Yield Key Spectral Data (IR/NMR)
Target Compound Pyrazolo[4,3-d]pyrimidinone Isopentyl, Benzodioxole N/A Thioacetamide S-C=O (1,650–1,700 cm⁻¹)
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene 68% CN: 2,219 cm⁻¹; NH: 3,436 cm⁻¹
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran 57% CO: 1,719 cm⁻¹; NH: 3,217 cm⁻¹

Bioactivity Profile Correlation

highlights that compounds with structural similarities often cluster into groups with comparable bioactivity profiles. For instance, benzothiazole derivatives (e.g., compound 5d in ) exhibit anti-inflammatory and antibacterial activities, likely due to their sulfur-rich scaffolds. The target compound’s thioacetamide group may similarly enhance interactions with cysteine-rich protein targets, such as kinases or oxidoreductases .

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (), the target compound can be compared to known inhibitors. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in molecular properties and pharmacokinetics . Applying these metrics to the target compound could predict its affinity for HDACs or related enzymes.

Table 3: Similarity Indexing and Pharmacokinetic Comparison

Metric Target Compound (Predicted) Aglaithioduline SAHA
Tanimoto Coefficient N/A 0.70 (vs. SAHA) 1.00 (reference)
LogP ~3.5 (est.) 3.2 3.1
Molecular Weight ~470 g/mol 456 g/mol 264 g/mol

Key Research Findings

Structural Insights: The benzodioxole and pyrazolo-pyrimidinone moieties distinguish the target compound from iridoid glycosides (e.g., verminoside) and thiazolo-pyrimidines, but shared sulfur-containing groups suggest overlapping reactivity .

Synthetic Feasibility : Yields for analogous compounds (e.g., 57–68% in ) indicate moderate synthetic accessibility, dependent on substituent complexity .

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